molecular formula C17H16N4O2S B2892640 N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 941882-83-3

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2892640
CAS RN: 941882-83-3
M. Wt: 340.4
InChI Key: LETMPHVCYNAJSJ-UHFFFAOYSA-N
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Description

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In We will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Moreover, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been found to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Moreover, this compound has been found to reduce the levels of glucose, cholesterol, and triglycerides in the blood. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological activities. Moreover, this compound has been found to be stable under different conditions, making it suitable for various experiments. However, there are some limitations to using this compound in lab experiments. It is toxic at high concentrations and can cause cell death. Moreover, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an anti-inflammatory and antioxidant agent in animal models. Moreover, this compound can be further modified to enhance its biological activities and reduce its toxicity. Additionally, more studies are needed to understand the mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide and its potential applications in different fields.
Conclusion
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Moreover, there are several future directions for research on this compound. N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has the potential to be developed into a potent therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been achieved by different methods. One of the methods involves the reaction of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine with p-tolylthioacetic acid in the presence of triethylamine and 1,1'-carbonyldiimidazole. Another method involves the reaction of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine with p-tolylthioacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Both methods have been successful in synthesizing N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide.

Scientific Research Applications

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been studied for its potential applications in various fields. It has been found to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential as an anti-inflammatory and antioxidant agent. Moreover, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been studied for its potential as a fluorescent probe for detecting cysteine and homocysteine.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-5-7-13(8-6-12)24-11-9-15(22)19-17-21-20-16(23-17)14-4-2-3-10-18-14/h2-8,10H,9,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETMPHVCYNAJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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